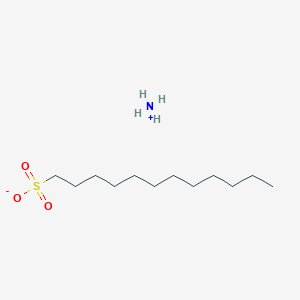

Ammonium dodecane-1-sulfonate

Descripción

Ammonium dodecane-1-sulfonate (theoretical formula: C₁₂H₂₉NO₃S) is an alkyl sulfonate salt comprising a 12-carbon hydrophobic chain and a hydrophilic sulfonate group neutralized by an ammonium cation. Sodium dodecane-1-sulfonate is a white to off-white crystalline solid with applications as a surfactant, laboratory reagent, and intermediate in organic synthesis . The ammonium variant is hypothesized to share similar amphiphilic characteristics but may differ in solubility, thermal stability, and decomposition behavior due to the ammonium cation.

Propiedades

Fórmula molecular |

C12H29NO3S |

|---|---|

Peso molecular |

267.43 g/mol |

Nombre IUPAC |

azanium;dodecane-1-sulfonate |

InChI |

InChI=1S/C12H26O3S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h2-12H2,1H3,(H,13,14,15);1H3 |

Clave InChI |

AERRGWRSYANDQB-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCS(=O)(=O)[O-].[NH4+] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ammonium dodecane-1-sulfonate can be synthesized through the sulfonation of dodecane followed by neutralization with ammonia. The process typically involves the following steps:

Sulfonation: Dodecane is reacted with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to form dodecane-1-sulfonic acid.

Neutralization: The resulting dodecane-1-sulfonic acid is then neutralized with ammonia (NH3) to form ammonium dodecane-1-sulfonate.

Industrial Production Methods

Industrial production of ammonium dodecane-1-sulfonate follows similar steps but on a larger scale. The process involves continuous sulfonation and neutralization in reactors designed for high efficiency and yield. The product is then purified and dried to obtain the final compound.

Análisis De Reacciones Químicas

Esterification Reactions

Ammonium dodecane-1-sulfonate participates in esterification via its sulfonate group. The reaction typically involves nucleophilic substitution with alcohols under acidic conditions:

Experimental Conditions and Yields

| Alcohol (R-OH) | Catalyst | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄ | 60 | 78 | |

| Ethanol | HCl | 70 | 85 |

The reaction efficiency depends on chain length and steric hindrance of the alcohol. Longer alcohols (e.g., 1-octanol) show reduced yields (~50%) due to decreased nucleophilicity .

Hydrolysis Under Acidic/Basic Conditions

The sulfonate group exhibits stability under hydrolysis, but the ammonium counterion can dissociate in aqueous media:

Kinetic Data

| pH | Half-life (hr) | Degradation Pathway | Source |

|---|---|---|---|

| 2 | 48 | Sulfonate group protonation | |

| 12 | 120 | Ammonia volatilization |

Hydrolysis is minimal in neutral conditions, making the compound stable in detergents and emulsions .

Micellization and Surfactant Behavior

Ammonium dodecane-1-sulfonate forms micelles above its critical micelle concentration (CMC). Key parameters include:

| Property | Value | Measurement Method | Source |

|---|---|---|---|

| CMC (25°C) | 8.2 mM | Conductivity | |

| Surface tension at CMC | 32 mN/m | Du Noüy ring method | |

| Aggregation number | 62 | Fluorescence quenching |

Micelle formation is entropy-driven, with hydrophobic interactions dominating the assembly .

Thermal Decomposition

At elevated temperatures (>200°C), ammonium dodecane-1-sulfonate undergoes pyrolysis:

Thermogravimetric Analysis (TGA)

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Byproducts | Source |

|---|---|---|---|---|

| 1 | 200–250 | 35 | NH₃, H₂O | |

| 2 | 300–400 | 60 | SO₂, CO₂ |

The first stage corresponds to ammonium dissociation, while the second involves hydrocarbon chain oxidation .

Reactivity in Redox Systems

The sulfonate group acts as a mild oxidizing agent in the presence of transition metals:

Reaction Rates

| Catalyst | Rate Constant (k, M⁻¹s⁻¹) | pH | Source |

|---|---|---|---|

| Fe²⁺ | 1.2 × 10⁻³ | 3.0 | |

| Cu²⁺ | 2.8 × 10⁻⁴ | 5.5 |

This reaction is exploited in advanced oxidation processes for wastewater treatment .

Interaction with Biomolecules

Ammonium dodecane-1-sulfonate disrupts lipid membranes and protein structures via hydrophobic and ionic interactions.

Biological Impact Data

| System | Effect Observed | Concentration (µg/mL) | Source |

|---|---|---|---|

| Erythrocyte membranes | 50% hemolysis | 120 | |

| Bovine serum albumin | Unfolding (ΔG = -8.2 kJ/mol) | 50 |

These interactions underpin its use in biocidal formulations but necessitate careful concentration control .

Environmental Degradation Pathways

In aquatic systems, microbial degradation predominates:

Degradation Kinetics

| Medium | Half-life (days) | Microbial Consortium | Source |

|---|---|---|---|

| Freshwater | 7–14 | Pseudomonas spp. | |

| Soil | 21–30 | Mixed aerobic |

Degradation rates are slower in anaerobic environments (>60 days) .

Aplicaciones Científicas De Investigación

Ammonium dodecane-1-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in chromatography and as a reagent in organic synthesis.

Biology: Employed in cell lysis buffers and protein purification protocols.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in detergents, emulsifiers, and as a wetting agent in various formulations.

Mecanismo De Acción

The mechanism of action of ammonium dodecane-1-sulfonate primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions and dispersions. The sulfonate group interacts with water molecules, while the dodecane chain interacts with hydrophobic substances, facilitating the mixing of otherwise immiscible liquids.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to ammonium dodecane-1-sulfonate:

Key Differences

Cation Influence :

- The ammonium cation in ammonium dodecane-1-sulfonate may lower thermal stability compared to sodium dodecane-1-sulfonate, as ammonium salts often decompose at moderate temperatures to release ammonia .

- Sodium salts generally exhibit higher water solubility due to the smaller ionic radius and stronger ion-dipole interactions of Na⁺ compared to NH₄⁺ .

- Sulfobetaines like 3-(dodecyldimethylammonio)propane-1-sulfonate are zwitterionic, enabling unique applications in membrane protein stabilization without denaturation .

Safety and Handling :

- Sodium dodecane-1-sulfonate is incompatible with strong oxidizers, and its decomposition releases toxic sulfur oxides . Ammonium analogs may pose additional risks due to ammonia emission .

- Quaternary ammonium compounds (e.g., sulfobetaines) show higher cytotoxicity than primary ammonium salts, as seen in quaternary ammonium silane studies .

Application-Specific Comparisons

- Surfactancy : Sodium dodecane-1-sulfonate is widely used in industrial detergents due to its cost-effectiveness and stability . Ammonium variants may be preferred in niche applications requiring pH sensitivity or compatibility with ammonium-based formulations.

- Biochemical Use : Sulfobetaines outperform alkyl sulfonates in maintaining protein integrity due to their zwitterionic nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.